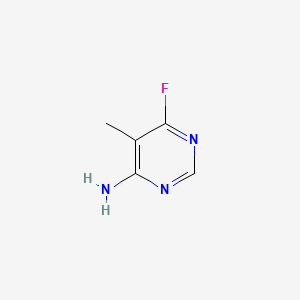

6-Fluoro-5-methylpyrimidin-4-amine

Vue d'ensemble

Description

6-Fluoro-5-methylpyrimidin-4-amine: is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Fluoro-5-methylpyrimidin-4-amine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 5-methylpyrimidin-4-amine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure selective fluorination.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

6-Fluoro-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed:

Oxidation: Formation of 6-fluoro-5-methylpyrimidin-4-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of 6-substituted-5-methylpyrimidin-4-amine derivatives.

Applications De Recherche Scientifique

Chemistry

6-Fluoro-5-methylpyrimidin-4-amine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound is employed in studying enzyme-substrate interactions and is used as a probe in biochemical assays. Its fluorine atom enhances its ability to interact with biological macromolecules, which can lead to insights into cellular mechanisms.

Medicine

Research indicates that this compound has potential as a precursor in the synthesis of antiviral and anticancer agents. Its ability to inhibit key enzymes involved in DNA synthesis positions it as a candidate for further investigation in cancer therapy.

| Biological Activity | Target Cells/Organisms | IC50/ED50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Nanomolar range | Inhibition of DNA synthesis via enzyme inhibition |

| Antimicrobial | Various bacteria | Specific values vary | Inhibition of RNA polymerase |

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it effectively inhibits the proliferation of cancer cell lines such as mouse leukemia L1210 cells, with IC50 values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, indicating its mechanism involves interference with nucleotide synthesis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity by inhibiting bacterial RNA polymerase, thereby preventing RNA synthesis and suppressing bacterial growth.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Inhibition of Cancer Cell Proliferation : A study indicated that the compound effectively inhibits various cancer cell lines, showcasing its potential as an anticancer agent.

- Antimicrobial Properties : Evaluation against various bacterial strains demonstrated effective inhibition of bacterial growth through RNA polymerase inhibition.

Mécanisme D'action

The mechanism of action of 6-Fluoro-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering nucleic acid structures . This compound may target enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular processes and exhibiting cytotoxic effects.

Comparaison Avec Des Composés Similaires

5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.

6-Fluoropyrimidine: A precursor in the synthesis of various fluorinated pyrimidines.

5-Fluoro-2’-deoxyuridine: An analog of thymidine used in cancer treatment.

Uniqueness:

6-Fluoro-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-Fluorouracil, which primarily targets thymidylate synthase, this compound may interact with a broader range of molecular targets, making it a versatile compound for various research applications .

Activité Biologique

6-Fluoro-5-methylpyrimidin-4-amine (CAS Number: 18260-69-0) is a fluorinated pyrimidine derivative with significant biological activity. This compound has gained attention in various fields, including medicinal chemistry, due to its potential as a precursor in the synthesis of antiviral and anticancer agents. The unique substitution pattern of this compound enhances its interaction with biological targets, making it a versatile candidate for research.

This compound features a fluorine atom at the 6-position and a methyl group at the 5-position of the pyrimidine ring. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H6FN3 |

| Molecular Weight | 143.12 g/mol |

| CAS Number | 18260-69-0 |

| Solubility | Soluble in polar solvents |

The mechanism through which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The electronegativity of the fluorine atom allows for strong interactions with biological macromolecules, potentially inhibiting enzyme activity or altering nucleic acid structures. Studies suggest that it may inhibit pathways related to cell proliferation and survival, particularly in cancer cells.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this pyrimidine have shown efficacy in targeting cancer cell lines by inducing apoptosis and inhibiting tumor growth.

-

Case Study: TFF3 Inhibition

- A study identified a small molecule derived from the structure of this compound that specifically targets Trefoil Factor 3 (TFF3), a protein associated with cancer cell survival. Treatment with this compound resulted in decreased cell viability in estrogen receptor-positive mammary carcinoma cells, highlighting its potential as an anticancer agent .

- Mechanistic Insights

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Related compounds have demonstrated inhibition of nitric oxide production in activated immune cells, suggesting potential applications in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other fluorinated pyrimidines:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Fluorouracil | Fluorine at position 5 | Widely used anticancer agent targeting thymidylate synthase |

| 6-Fluoropyrimidine | Fluorine at position 6 | Precursor for various fluorinated pyrimidines |

| 4-Fluoro-6-methoxypyrimidin-2-amine | Methoxy group instead of methyl at position 6 | Distinct solubility characteristics affecting bioavailability |

Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives based on the core structure of this compound. These derivatives have been assessed for their binding affinities to various biological targets, demonstrating selective inhibition profiles that could be exploited for therapeutic purposes.

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that derivatives exhibit varying clearance rates and receptor occupancy levels, which are crucial for determining their viability as drug candidates . For example, one derivative demonstrated over 900-fold selectivity for mGluR5 receptors, suggesting potential applications in neurological disorders .

Propriétés

IUPAC Name |

6-fluoro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXNNBPRBIMCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659347 | |

| Record name | 6-Fluoro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18260-69-0 | |

| Record name | 6-Fluoro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.